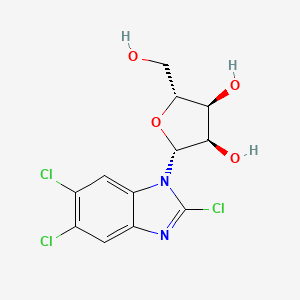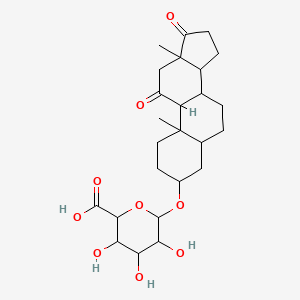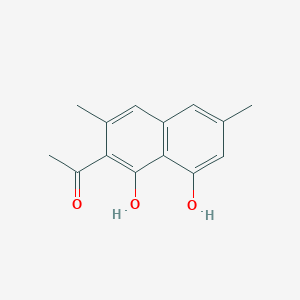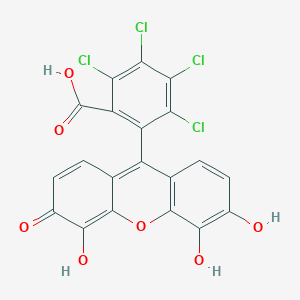![molecular formula C20H19FN2O6 B1222885 5-(2-Ethoxyethyl)-5-[4-(4-fluorophenoxy)phenoxy]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1222885.png)
5-(2-Ethoxyethyl)-5-[4-(4-fluorophenoxy)phenoxy]pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-ethoxyethyl)-5-[4-(4-fluorophenoxy)phenoxy]barbituric acid is a member of the class of barbiturates that is barbituric acid in which the hydrogens at position 5 are replaced by 2-ethoxyethyl and 4-(4-fluorophenoxy)phenoxy groups. It is a potent and selective inhibitor of matrix MMP-13 (metalloproteinase-13, collagenase 3). It has a role as a matrix metalloproteinase inhibitor.
Scientific Research Applications
Synthesis and Catalytic Applications
The pyranopyrimidine core, similar to the compound , has significant importance in the medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The application of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are structurally related to the compound, has been extensively investigated. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, showcasing the compound's relevance in the development of lead molecules through diversified synthetic pathways (Parmar, Vala, & Patel, 2023).
Anticancer Research
Fluorinated pyrimidines, closely related to the compound , play a crucial role in cancer treatment due to their mechanism of action in inhibiting nucleic acid synthesis. The review of fluorine chemistry in the development of more precise fluorinated pyrimidines, such as 5-Fluorouracil, highlights the evolution of these compounds in personalized medicine for cancer treatment. The insights into their mechanism, including inhibition of thymidylate synthase and interactions with RNA- and DNA-modifying enzymes, underline the scientific research applications of fluorinated pyrimidines in oncology (Gmeiner, 2020).
Optoelectronic Materials
The integration of pyrimidine rings, akin to the structure of the target compound, into π-extended conjugated systems, has been shown to be valuable for creating novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review emphasizes the potential of functionalized quinazolines and pyrimidines in developing materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors, indicating the compound's relevance in optoelectronic research (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
properties
Product Name |
5-(2-Ethoxyethyl)-5-[4-(4-fluorophenoxy)phenoxy]pyrimidine-2,4,6(1H,3H,5H)-trione |
|---|---|
Molecular Formula |
C20H19FN2O6 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
5-(2-ethoxyethyl)-5-[4-(4-fluorophenoxy)phenoxy]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H19FN2O6/c1-2-27-12-11-20(17(24)22-19(26)23-18(20)25)29-16-9-7-15(8-10-16)28-14-5-3-13(21)4-6-14/h3-10H,2,11-12H2,1H3,(H2,22,23,24,25,26) |
InChI Key |
XRSYNYGEEYTXJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1(C(=O)NC(=O)NC1=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



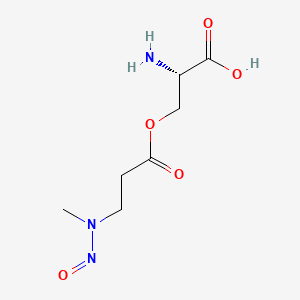
![5-[2-(6-Hydroxy-3-methyl-2-benzofuranyl)-2-oxoethyl]-2-furancarboxylic acid ethyl ester](/img/structure/B1222808.png)
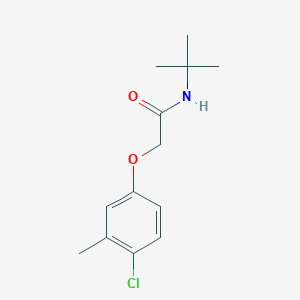
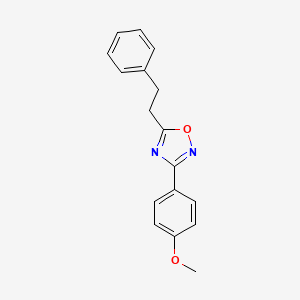
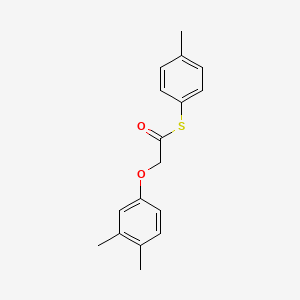
![[3-acetyloxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B1222815.png)
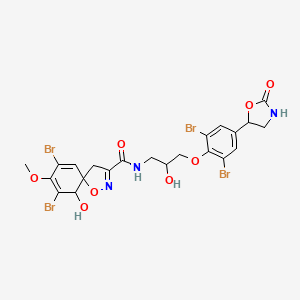
![3-[[3-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxopropyl]amino]-4-methoxy-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1222820.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B1222821.png)
